molecular formula C8H9N3 B12820580 2-(Hydrazinylmethyl)benzonitrile

2-(Hydrazinylmethyl)benzonitrile

Cat. No.: B12820580
M. Wt: 147.18 g/mol
InChI Key: HFPVWTDHLGMXLZ-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)benzonitrile is an organic compound with the molecular formula C8H9N3. It is a derivative of benzonitrile, where a hydrazinylmethyl group is attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)benzonitrile typically involves the reaction of benzonitrile with hydrazine. One common method is the nucleophilic substitution reaction where benzonitrile reacts with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium catalysts in hydrogenation reactions can be employed to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The hydrazinyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitriles.

    Reduction: Primary amines.

    Substitution: Various hydrazinyl derivatives.

Scientific Research Applications

2-(Hydrazinylmethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)benzonitrile involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydrazinylmethyl)benzonitrile is unique due to the position of the hydrazinylmethyl group, which influences its reactivity and biological activity. The ortho position of the hydrazinylmethyl group allows for specific interactions with molecular targets, making it distinct from its para-substituted counterpart .

Properties

IUPAC Name

2-(hydrazinylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-5-7-3-1-2-4-8(7)6-11-10/h1-4,11H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPVWTDHLGMXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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